molecular formula C9H11BFNO4 B3241165 (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid CAS No. 1451392-31-6

(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid

Cat. No.: B3241165
CAS No.: 1451392-31-6
M. Wt: 227 g/mol
InChI Key: KQSBAHYEQPZQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxy(methyl)carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which boronic acids participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, it’s plausible that this compound could affect various biochemical pathways depending on the context of its use.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Given its potential involvement in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of boronic acids, which in turn can influence their reactivity . Additionally, temperature and the presence of other reactive species can also impact the stability and reactivity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated phenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while substitution reactions can produce various substituted phenyl derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid offers unique reactivity due to the presence of both the fluoro and methoxy(methyl)carbamoyl groups. These substituents can enhance the compound’s stability and binding affinity, making it a more versatile reagent in various chemical and biological applications .

Properties

IUPAC Name

[3-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBAHYEQPZQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N(C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.